molecular formula C12H7FN2OS B1272347 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 134670-30-7

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B1272347
CAS No.: 134670-30-7
M. Wt: 246.26 g/mol
InChI Key: NMJLTWCGJYJVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound with the molecular formula C12H7FN2OS. It is a member of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group attached to the imidazo[2,1-b][1,3]thiazole core, along with an aldehyde functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazole and α-haloketones under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with the imidazo[2,1-b][1,3]thiazole core in the presence of a palladium catalyst.

    Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the imidazo[2,1-b][1,3]thiazole derivative is treated with a formylating agent such as DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines (NH2R) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

    Reduction: 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized imidazo[2,1-b][1,3]thiazole derivatives.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine hydrochloride
  • 1-(2-Fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride

Uniqueness

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development. Additionally, the imidazo[2,1-b][1,3]thiazole core provides a versatile scaffold for further functionalization and optimization of biological activity.

Properties

IUPAC Name

6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJLTWCGJYJVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374644
Record name 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134670-30-7
Record name 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134670-30-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.